An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-6-nitrophenol
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-6-nitrophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methyl-6-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries. The primary synthetic route detailed herein involves a two-step process: the dinitration of p-cresol to yield 2,6-dinitro-p-cresol, followed by the selective reduction of one nitro group to the corresponding amine. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters. Furthermore, it addresses safety considerations and methods for purification and characterization of the final product, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
2-Amino-4-methyl-6-nitrophenol is a key chemical intermediate whose structural features, including an amino, a nitro, and a hydroxyl group on a cresol backbone, make it a versatile precursor for the synthesis of a variety of more complex molecules. Its applications span the development of pharmaceuticals, the manufacturing of azo dyes, and as a component in photographic chemicals.[1] The strategic placement of its functional groups allows for a range of subsequent chemical modifications.
This guide focuses on a robust and well-established synthetic pathway, providing not just procedural steps, but also the underlying chemical principles that govern the reactions. Understanding the "why" behind each step is paramount for successful and safe synthesis, enabling researchers to troubleshoot and adapt the procedures to their specific laboratory contexts.
The Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of 2-Amino-4-methyl-6-nitrophenol is achieved through a two-step process starting from p-cresol. The overall transformation is depicted below:
Caption: Overall synthetic route from p-cresol.
Step 1: Dinitration of p-Cresol to 2,6-Dinitro-p-cresol
The initial step involves the electrophilic aromatic substitution of p-cresol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl and methyl groups of p-cresol are ortho, para-directing activators. Since the para position is blocked by the methyl group, nitration occurs at the two ortho positions to the hydroxyl group.
Mechanism of Dinitration:
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of p-cresol.
Caption: Mechanism of p-cresol dinitration.
Experimental Protocol: Dinitration of p-Cresol
This protocol is adapted from established industrial methods.[2][3]
Materials:
-
p-Cresol
-
Nitric acid (68%)
-
Sulfuric acid (98%)
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place p-cresol. For every 1 mole of p-cresol, prepare a nitrating mixture of approximately 2.2 moles of nitric acid in sulfuric acid.
-
Cooling: Cool the flask containing p-cresol in an ice-salt bath to a temperature of 0-5 °C.
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred p-cresol, maintaining the reaction temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The 2,6-dinitro-p-cresol will precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol.[2]
Data Presentation: Dinitration of p-Cresol
| Reactant | Molar Ratio (to p-cresol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nitric Acid | 2.2 | 0-10 | 3 | ~90 | Adapted from[3][4] |
Step 2: Selective Reduction of 2,6-Dinitro-p-cresol
The second and more nuanced step is the selective reduction of one of the two nitro groups of 2,6-dinitro-p-cresol to an amino group. The Zinin reduction, which employs sulfide reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic medium, is the method of choice for this transformation.[5][6]
Mechanism and Selectivity of the Zinin Reduction:
The Zinin reduction is a classic method for the selective reduction of aromatic nitro compounds.[6] The mechanism involves the transfer of electrons from the sulfide ion to the nitro group, proceeding through nitroso and hydroxylamine intermediates.[5]
In the case of dinitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced.[5][7] This selectivity is attributed to the electronic effects of the hydroxyl group and potential chelation with the reducing agent.
Caption: Simplified Zinin reduction pathway.
Experimental Protocol: Selective Reduction of 2,6-Dinitro-p-cresol
This protocol is based on the well-documented procedure for the reduction of 2,4-dinitrophenol.[8]
Materials:
-
2,6-Dinitro-p-cresol
-
Sodium sulfide (fused, 60%)
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Glacial acetic acid
-
Activated carbon
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Steam bath or heating mantle
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend approximately 1.6 moles of 2,6-dinitro-p-cresol in 2.5 liters of water.
-
Addition of Reagents: With stirring, add approximately 11.6 moles of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85 °C using a steam bath.
-
Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70 °C, begin the portion-wise addition of approximately 5.4 moles of 60% fused sodium sulfide. The temperature should be maintained between 80-85 °C during the addition.[8]
-
Reaction Completion: After all the sodium sulfide has been added, heat the reaction mixture at 85 °C for 15 minutes.
-
Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts.
-
Crystallization: Transfer the hot filtrate to a large flask and cool it overnight. The crude product will crystallize.
-
Purification:
-
Collect the crystals by filtration and press them nearly dry.
-
Dissolve the solid in approximately 1.5 liters of boiling water.
-
Acidify the solution with glacial acetic acid (the color will change from dark red to olive brown).[8]
-
Add a small amount of activated carbon, heat the solution, and filter it while hot.
-
Cool the filtrate to 20 °C to allow the purified 2-Amino-4-methyl-6-nitrophenol to crystallize.
-
-
Drying: Collect the brown crystals and dry them in an oven at 65 °C or in a vacuum desiccator.
Data Presentation: Selective Reduction of 2,6-Dinitro-p-cresol
| Reactant | Molar Ratio (to dinitrocresol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Sulfide | ~3.4 | 80-85 | 0.25 | 60-70 | Adapted from[8] |
Characterization of 2-Amino-4-methyl-6-nitrophenol
The identity and purity of the synthesized 2-Amino-4-methyl-6-nitrophenol should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, N-O, and C-H stretching vibrations).
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure by analyzing the chemical shifts and coupling patterns of the protons on the aromatic ring and the methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety Considerations
It is imperative to adhere to strict safety protocols when performing these syntheses.
-
Handling of Reagents:
-
Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Nitrophenols and their derivatives are toxic and can be absorbed through the skin.[9][10][11] Avoid inhalation of dust and direct contact with the skin and eyes.[12]
-
Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
-
-
Reaction Conditions:
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
The Zinin reduction can also be exothermic. The portion-wise addition of the reducing agent is necessary to maintain control over the reaction temperature.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of 2-Amino-4-methyl-6-nitrophenol via the dinitration of p-cresol followed by selective reduction is a well-established and reliable method. This guide has provided a detailed, step-by-step approach to this synthesis, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices and adhering to the outlined protocols and safety measures, researchers can confidently and safely produce this valuable chemical intermediate for a range of applications.
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ResearchGate. SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). Available from: [Link]
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